PD 128483
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD 128483 is a complex organic compound with a unique structure that includes a thiazole ring fused to a quinoline system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD 128483 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of a thiazole ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
PD 128483 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
PD 128483 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of PD 128483 involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine
- PD 128483
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Biologische Aktivität
PD 128483, a small molecule compound primarily recognized as a dopamine D2 receptor agonist , has garnered significant attention for its potential therapeutic applications in treating neurological disorders, particularly those associated with dopamine dysregulation, such as cocaine addiction and Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and relevant case studies.
This compound functions as a selective agonist for dopamine D2 receptors, which play a crucial role in regulating neurotransmission in the brain. By mimicking the action of dopamine, this compound influences dopaminergic signaling pathways, which are essential for mood regulation and reward processing. Its selectivity for D2 receptors minimizes off-target effects, making it a promising candidate for therapeutic interventions in various neuropsychiatric conditions.
Pharmacological Properties
The pharmacological profile of this compound includes:
- High Affinity : this compound exhibits high affinity for dopamine D2 receptors, which is critical for its agonistic effects.
- Partial Agonism : It acts as a partial agonist at D2 autoreceptors, leading to decreased dopamine synthesis and turnover without significantly affecting acetylcholine release .
- Behavioral Effects : In animal studies, this compound has been shown to inhibit spontaneous locomotion and amphetamine-induced behaviors, indicating its potential utility in managing conditions characterized by hyperdopaminergic states .
Binding Affinity and Efficacy
Research has demonstrated that this compound binds selectively to D2 receptors, influencing downstream signaling pathways associated with dopaminergic neurotransmission. The compound's binding affinity is critical for its therapeutic efficacy in treating disorders related to dopamine dysregulation.
Case Studies
A notable case study involved a patient with Parkinson's disease who exhibited significant motor fluctuations despite standard treatment. The introduction of this compound aimed to address these fluctuations by enhancing dopaminergic signaling. The patient's response was monitored through neurophysiological assessments, including electromyography (EMG) and electroencephalography (EEG), which provided insights into the compound's impact on motor function and neural plasticity .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of this compound compared to other dopamine receptor agonists:
Compound | Receptor Type | Agonistic Activity | Therapeutic Use |
---|---|---|---|
This compound | D2 | Partial | Cocaine addiction, Parkinson's disease |
Apomorphine | D1/D2 | Full | Parkinson's disease |
Bromocriptine | D2 | Full | Hyperprolactinemia |
Eigenschaften
CAS-Nummer |
115688-97-6 |
---|---|
Molekularformel |
C11H15N3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
XFJSSDHKIXXJLM-UHFFFAOYSA-N |
SMILES |
CN1CCC=C2C1CCC3=C2N=C(S3)N |
Kanonische SMILES |
CN1CCC=C2C1CCC3=C2N=C(S3)N |
Key on ui other cas no. |
153260-23-2 |
Synonyme |
4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine PD 128483 PD-128483 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.